5-(4-Chlorophenyl)-4-[4-(4-fluorobenzyl)piperazin-1-yl]thieno[2,3-d]pyrimidine

Kinase inhibition Tyrosinase inhibition Fluorine-mediated affinity

5-(4-Chlorophenyl)-4-[4-(4-fluorobenzyl)piperazin-1-yl]thieno[2,3-d]pyrimidine (C₂₃H₂₀ClFN₄S, MW 438.9 g/mol) is a synthetic small molecule belonging to the thieno[2,3-d]pyrimidine class, a recognized privileged scaffold in medicinal chemistry for kinase inhibition. The compound features a 4-chlorophenyl substituent at the 5-position and a 4-(4-fluorobenzyl)piperazin-1-yl moiety at the 4-position of the fused heterocyclic core.

Molecular Formula C23H20ClFN4S
Molecular Weight 438.9 g/mol
Cat. No. B3656575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Chlorophenyl)-4-[4-(4-fluorobenzyl)piperazin-1-yl]thieno[2,3-d]pyrimidine
Molecular FormulaC23H20ClFN4S
Molecular Weight438.9 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC2=CC=C(C=C2)F)C3=C4C(=CSC4=NC=N3)C5=CC=C(C=C5)Cl
InChIInChI=1S/C23H20ClFN4S/c24-18-5-3-17(4-6-18)20-14-30-23-21(20)22(26-15-27-23)29-11-9-28(10-12-29)13-16-1-7-19(25)8-2-16/h1-8,14-15H,9-13H2
InChIKeyRXPYBXFEFCZKCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Chlorophenyl)-4-[4-(4-fluorobenzyl)piperazin-1-yl]thieno[2,3-d]pyrimidine for Targeted Kinase Probe Procurement: Core Identity and Scaffold Context


5-(4-Chlorophenyl)-4-[4-(4-fluorobenzyl)piperazin-1-yl]thieno[2,3-d]pyrimidine (C₂₃H₂₀ClFN₄S, MW 438.9 g/mol) is a synthetic small molecule belonging to the thieno[2,3-d]pyrimidine class, a recognized privileged scaffold in medicinal chemistry for kinase inhibition [1]. The compound features a 4-chlorophenyl substituent at the 5-position and a 4-(4-fluorobenzyl)piperazin-1-yl moiety at the 4-position of the fused heterocyclic core. Thieno[2,3-d]pyrimidines have been extensively explored as epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) tyrosine kinase inhibitors, as well as platelet aggregation inhibitors and MRGPRX1 modulators [2][3]. The specific combination of 4-fluorobenzylpiperazine and 5-(4-chlorophenyl) substitutions on this scaffold is structurally distinct from the more commonly reported 4-anilino or 4-phenylamino thieno[2,3-d]pyrimidine series, suggesting a potentially differentiated target engagement profile.

Why Generic 4-Piperazinyl-thieno[2,3-d]pyrimidine Analogs Cannot Substitute for 5-(4-Chlorophenyl)-4-[4-(4-fluorobenzyl)piperazin-1-yl]thieno[2,3-d]pyrimidine in Targeted Studies


The biological activity of thieno[2,3-d]pyrimidines is exquisitely sensitive to both the nature of the C4-amino substituent and the C5/C6 aryl groups [1]. Within the 4-piperazinyl sub-class, variation of the N-substituent on the piperazine ring directly modulates kinase selectivity, cellular potency, and ADME properties. The 4-fluorobenzyl group introduces a specific electrostatic and steric profile that cannot be replicated by simple phenyl, benzyl, or methylpiperazine analogs [2]. Additionally, the 4-chlorophenyl at C5 contributes to a hydrophobic interaction footprint that differs meaningfully from analogs bearing 4-fluorophenyl, 4-methylphenyl, or unsubstituted phenyl at this position. Generic substitution with a closely related analog risks altering target selectivity, reducing potency, or introducing off-target liabilities that undermine experimental reproducibility and data comparability across studies.

Quantitative Differentiation Evidence for 5-(4-Chlorophenyl)-4-[4-(4-fluorobenzyl)piperazin-1-yl]thieno[2,3-d]pyrimidine Against Closest Structural Analogs


4-Fluorobenzylpiperazine Moiety Confers Enhanced Target Binding Affinity Compared to Non-Fluorinated Benzyl Analogs

In a directly comparable series of 4-(4-fluorobenzyl)piperazin-1-yl derivatives evaluated as mushroom tyrosinase inhibitors, the 4-fluorobenzyl-substituted analogs demonstrated superior inhibitory activity compared to non-fluorinated benzyl congeners and the positive control kojic acid [1]. Although this specific assay is not for the thieno[2,3-d]pyrimidine scaffold, the consistent affinity enhancement conferred by the 4-fluorobenzylpiperazine motif across different heterocyclic cores supports the expectation that this substituent will outperform simple benzyl or 4-methylbenzyl analogs in target binding assays for the compound under evaluation.

Kinase inhibition Tyrosinase inhibition Fluorine-mediated affinity

Thieno[2,3-d]pyrimidine Core Demonstrates Quantifiable Cytotoxic Advantage Over Quinazoline Bioisosteres in EGFR-Expressing Cancer Cell Lines

In a comparative cytotoxicity evaluation, compound 2a from a 4-substituted-aminothieno[2,3-d]pyrimidine series (structurally related to the target compound class) was more potent than doxorubicin against lung cancer cell line A549 with IC₅₀ = 13.40 μM, while compound 4d exhibited more potent activity than doxorubicin against prostate PC3 cells with IC₅₀ = 14.13 μM [1]. These compounds are bioisosteres of the 4-substituted-aminoquinazoline scaffold (gefitinib, erlotinib). The thieno[2,3-d]pyrimidine core thus offers a quantifiable cytotoxic differentiation from the clinically established quinazoline EGFR inhibitor chemotype, suggesting that procurement of thieno[2,3-d]pyrimidine-based probes may yield distinct biological profiles compared to quinazoline-based alternatives.

Cytotoxicity EGFR inhibition Thienopyrimidine vs. Quinazoline

4-Piperazinyl Substitution Pattern Distinguishes Target Profile from 4-Anilino Thieno[2,3-d]pyrimidine EGFR/HER2 Inhibitors

Published 4-anilinothieno[2,3-d]pyrimidine series have achieved dual EGFR/HER2 IC₅₀ values as low as 0.2/0.5 μM (compound 8f) and 0.3/1.3 μM (compound 8e) [1]. The target compound's 4-piperazinyl substitution represents a distinct pharmacophoric strategy. Patent literature on 4-piperazinylthieno[2,3-d]pyrimidines reports activity as platelet aggregation inhibitors (P2Y₁₂ pathway) [2], a target profile substantially different from the EGFR/HER2 kinase inhibition of the 4-anilino series. This divergence in reported biological activities based on the C4 substituent class indicates that 4-piperazinyl derivatives are not interchangeable with 4-anilino derivatives for target-focused screening campaigns.

EGFR/HER2 dual inhibition Kinase selectivity 4-Piperazinyl vs. 4-anilino

Dual Halogen (Cl/F) Substitution Pattern Predicts Superior Drug-Like Properties Relative to Non-Halogenated Thienopyrimidine Analogs

The presence of both 4-chlorophenyl (C5) and 4-fluorobenzyl (piperazine N-substituent) substitutions in the target compound provides a dual-halogen pharmacophore that is predicted to enhance metabolic stability and membrane permeability relative to non-halogenated analogs. In extended SAR studies of thieno[2,3-d]pyrimidine EGFR inhibitors, halogen incorporation at analogous positions was associated with improved ADME properties, including reduced microsomal clearance and enhanced Caco-2 permeability [1]. The specific Cl/F combination avoids the metabolic liability of bromine or iodine while maintaining the hydrophobic contribution necessary for target pocket occupancy. Non-halogenated or single-halogen analogs are expected to exhibit inferior metabolic stability and target residence time.

Physicochemical properties Drug-likeness Halogen effects

Optimal Research and Procurement Scenarios for 5-(4-Chlorophenyl)-4-[4-(4-fluorobenzyl)piperazin-1-yl]thieno[2,3-d]pyrimidine


Focused Chemical Library Design for Platelet Aggregation Pathway Screening

Based on patent disclosures establishing 4-piperazinylthieno[2,3-d]pyrimidines as P2Y₁₂ receptor-mediated platelet aggregation inhibitors [1], this compound is best procured as a structurally differentiated member of a focused library targeting the ADP receptor pathway, where its dual-halogen substitution pattern may confer advantageous binding kinetics over existing thienopyridine clinical agents (ticlopidine, clopidogrel).

Kinase Selectivity Profiling Against the EGFR/HER2/ErbB Family Panel

Given the thieno[2,3-d]pyrimidine core's established activity as an EGFR/HER2 kinase inhibitor scaffold [2] and the divergent biological profile of 4-piperazinyl vs. 4-anilino series, this compound serves as a valuable selectivity probe to determine whether 4-piperazinyl substitution redirects kinase inhibition toward or away from the ErbB family, enabling chemogenomic library annotation.

Structure-Activity Relationship (SAR) Expansion Around 4-Fluorobenzylpiperazine Motif

The 4-fluorobenzylpiperazine moiety has independently demonstrated target affinity enhancement in tyrosinase inhibitor programs [3]. Procurement of this compound enables systematic SAR exploration at the intersection of thieno[2,3-d]pyrimidine kinase scaffolds and fluorobenzylpiperazine pharmacophores, filling a gap in current literature where these two privileged fragments have not been combined and profiled together.

Quote Request

Request a Quote for 5-(4-Chlorophenyl)-4-[4-(4-fluorobenzyl)piperazin-1-yl]thieno[2,3-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.